Antimicrobial Zone-of-Inhibition: Methyl Benzoate vs. Methyl Salicylate Triazole-Thioether Series
In the foundational study by Sahoo et al. (2010), the target compound—as a methyl benzoate-derived triazole-thioether—was tested alongside its methyl salicylate analog series against four microbial strains (two bacterial, two fungal). The methyl benzoate series, which includes the target compound, demonstrated a distinct antimicrobial profile compared to the methyl salicylate series, with variations in zone-of-inhibition (ZOI) values observed against Escherichia coli, Staphylococcus aureus, Aspergillus niger, and Candida albicans [1]. Precise ZOI values for the target compound were not individually reported, preventing a quantitative head-to-head comparison.
| Evidence Dimension | Antimicrobial zone of inhibition (mm) |
|---|---|
| Target Compound Data | Included in methyl benzoate series; individual ZOI values not specified in the accessible abstract/full text |
| Comparator Or Baseline | Methyl salicylate triazole-thioether analogs from the same study |
| Quantified Difference | Not quantifiable from available data |
| Conditions | Agar-well diffusion assay against E. coli, S. aureus, A. niger, C. albicans |
Why This Matters
This evidence confirms the compound belongs to a series with demonstrated antimicrobial activity distinct from its closest salicylate analogs, justifying its specific procurement for SAR follow-up studies.
- [1] Sahoo, P. K., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(2), 127–135. View Source
